molecular formula C8H8ClN3S B13180280 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B13180280
M. Wt: 213.69 g/mol
InChI Key: CBTFCTLIHFFUEF-UHFFFAOYSA-N
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Description

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group and two N,N-dimethyl groups. Thienopyrimidines are known for their diverse biological activities, making them valuable in various fields of scientific research.

Preparation Methods

The synthesis of 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the dichloro compound is reacted with N,N-dimethylamine in the presence of a base such as N,N-dimethylformamide (DMF) to produce the target compound .

Chemical Reactions Analysis

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Cyclization Reactions: The thieno[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like DMF, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the acetyl-CoA carboxylase enzyme, inhibiting its activity. This interaction disrupts the enzyme’s function, leading to antimicrobial effects . The compound’s ability to inhibit other enzymes and pathways is also being explored in various research studies.

Comparison with Similar Compounds

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine can be compared to other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C8H8ClN3S/c1-12(2)6-5-3-4-13-7(5)11-8(9)10-6/h3-4H,1-2H3

InChI Key

CBTFCTLIHFFUEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CSC2=NC(=N1)Cl

Origin of Product

United States

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